N-(2-(Pyridin-2-yl)ethyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-7-11-9-6-10-5-3-4-8-12-10/h3-5,8,11H,2,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVKRNJOBDEBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388494 | |
| Record name | N-[2-(Pyridin-2-yl)ethyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55496-57-6 | |
| Record name | N-[2-(Pyridin-2-yl)ethyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine
Reductive Amination Approaches
Reductive amination stands as a prominent and widely utilized method for the synthesis of secondary amines. This one-pot reaction typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.
In the context of synthesizing this compound, this approach would involve the reaction of 2-(pyridin-2-yl)ethan-1-amine with propanal. The initial reaction forms an unstable imine which is subsequently reduced. A variety of reducing agents can be employed for this transformation, each with its own advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another effective reduction method. acsgcipr.orgorganic-chemistry.org The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective under mildly acidic conditions which can favor imine formation. sciencemadness.org
| Starting Material 1 | Starting Material 2 | Reducing Agent | Product |
| 2-(Pyridin-2-yl)ethan-1-amine | Propanal | Sodium borohydride (NaBH₄) | This compound |
| 2-(Pyridin-2-yl)ethan-1-amine | Propanal | Sodium triacetoxyborohydride | This compound |
| 2-(Pyridin-2-yl)ethan-1-amine | Propanal | H₂/Palladium on Carbon | This compound |
Nucleophilic Alkylation Procedures
Nucleophilic alkylation offers a direct route to this compound by forming the C-N bond through the reaction of a nucleophilic amine with an electrophilic alkylating agent. In this strategy, 2-(pyridin-2-yl)ethan-1-amine acts as the nucleophile, attacking an alkyl halide such as 1-bromopropane (B46711) or 1-iodopropane.
This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or an excess of the starting amine itself. A significant challenge in this method is the potential for over-alkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To mitigate this, reaction conditions such as stoichiometry, temperature, and reaction time must be carefully controlled. Using a large excess of the primary amine can also favor the formation of the secondary amine.
| Nucleophile | Alkylating Agent | Base | Product |
| 2-(Pyridin-2-yl)ethan-1-amine | 1-Bromopropane | Potassium carbonate | This compound |
| 2-(Pyridin-2-yl)ethan-1-amine | 1-Iodopropane | Triethylamine | This compound |
Amidation and Subsequent Reduction Routes
A two-step approach involving the formation of an amide followed by its reduction provides a reliable alternative for the synthesis of this compound. This method begins with the acylation of 2-(pyridin-2-yl)ethan-1-amine with propanoyl chloride or propanoic anhydride (B1165640). This reaction, a nucleophilic acyl substitution, readily forms the corresponding amide, N-(2-(pyridin-2-yl)ethyl)propanamide. chemguide.co.uk
The resulting amide is a stable intermediate that can be purified before the subsequent reduction step. The reduction of the amide to the secondary amine requires a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane-tetrahydrofuran complex (BH₃·THF) can also be used. This method is often preferred when direct alkylation or reductive amination is problematic, as it avoids the issue of over-alkylation.
| Amine | Acylating Agent | Intermediate Amide | Reducing Agent | Final Product |
| 2-(Pyridin-2-yl)ethan-1-amine | Propanoyl chloride | N-(2-(Pyridin-2-yl)ethyl)propanamide | Lithium aluminum hydride (LiAlH₄) | This compound |
| 2-(Pyridin-2-yl)ethan-1-amine | Propanoic anhydride | N-(2-(Pyridin-2-yl)ethyl)propanamide | Borane-THF complex (BH₃·THF) | This compound |
Other Condensation and Coupling Reactions
While less common for this specific target, other condensation and coupling reactions could potentially be adapted for the synthesis of this compound. For instance, transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents are emerging as greener alternatives to alkyl halides. rsc.org In such a scenario, 2-(pyridin-2-yl)ethan-1-amine could be reacted with propan-1-ol in the presence of a suitable catalyst.
Additionally, variations of the Mannich reaction or other multi-component reactions could be envisioned, although these would likely require more specialized starting materials and conditions.
Synthetic Routes to this compound Derivatives and Analogues
The secondary amine functionality in this compound serves as a key handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives and analogues.
Derivatization at the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, readily participating in reactions to form new bonds.
N-Alkylation: The introduction of a second alkyl group onto the nitrogen atom to form a tertiary amine can be achieved through nucleophilic alkylation, similar to the method described for its synthesis. For example, reaction with an alkyl halide such as methyl iodide would yield N-methyl-N-(2-(pyridin-2-yl)ethyl)propan-1-amine. As with the initial synthesis, careful control of reaction conditions is necessary to prevent the formation of quaternary ammonium salts.
N-Acylation: The amine can be readily acylated by reacting it with an acyl chloride or an acid anhydride to form an amide. For instance, treatment with acetyl chloride would produce N-acetyl-N-(2-(pyridin-2-yl)ethyl)propan-1-amine. This reaction is typically fast and high-yielding.
N-Sulfonylation: Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), would yield the corresponding sulfonamide, N-(2-(pyridin-2-yl)ethyl)-N-propyl-4-methylbenzenesulfonamide.
These derivatization reactions highlight the versatility of this compound as a scaffold for creating a library of related compounds with potentially diverse chemical properties.
| Reagent | Reaction Type | Product |
| Methyl iodide | N-Alkylation | N-Methyl-N-(2-(pyridin-2-yl)ethyl)propan-1-amine |
| Acetyl chloride | N-Acylation | N-Acetyl-N-(2-(pyridin-2-yl)ethyl)propan-1-amine |
| p-Toluenesulfonyl chloride | N-Sulfonylation | N-(2-(Pyridin-2-yl)ethyl)-N-propyl-4-methylbenzenesulfonamide |
Functionalization of the Pyridine Ring
The pyridine ring within the this compound scaffold is a key site for chemical modification, allowing for the introduction of various functional groups to modulate the molecule's properties. The reactivity of the ring is influenced by the electron-withdrawing nature of the nitrogen atom, which generally directs electrophilic substitutions to the 3- and 5-positions. However, functionalization can also be achieved at the 2-, 4-, and 6-positions through various strategies.
One powerful method for functionalizing 2-alkylpyridine derivatives involves the deprotonation of the alkyl group's benzylic-like C-H bonds. For instance, treatment of 2-methylpyridine (B31789) (2-picoline) with a strong base like butyllithium (B86547) generates a nucleophilic lithium species at the methyl group. wikipedia.org This anion can then react with various electrophiles. A similar strategy could be applied to the ethyl bridge of the title compound, although this would constitute a modification of the ethyl group rather than the ring itself.
More direct ring functionalization can be achieved through catalyzed C-H activation. Rare-earth metal complexes have been shown to catalyze the ortho-Csp²–H alkylation of 2-alkylpyridines with alkenes, providing an atom-economical route to substituted pyridine derivatives. researchgate.net Similarly, yttrium catalysts can facilitate regioselective benzylic C–H alumination, with the resulting organoaluminum species being versatile intermediates for further C-C bond formation. acs.org
The introduction of substituents can significantly alter the electronic properties of the pyridine ring. The table below summarizes the expected activating or deactivating effects of common substituents on electrophilic aromatic substitution.
| Substituent Type | Examples | Effect on Pyridine Ring |
|---|---|---|
| Electron-Donating Groups (EDG) | -CH₃, -OCH₃, -NH₂ | Activate the ring towards electrophilic substitution, increase electron density. |
| Electron-Withdrawing Groups (EWG) | -NO₂, -CN, -SO₃H, -Halogens | Deactivate the ring towards electrophilic substitution, decrease electron density. |
Modifications of the Propane (B168953) Chain
Modifications targeting the propane chain of this compound are less explored compared to pyridine ring functionalizations. The aliphatic nature of the propane chain makes it generally less reactive than the aromatic pyridine ring. However, standard alkane chemistry principles suggest potential pathways for its modification.
One hypothetical approach is free-radical halogenation, which could introduce a halogen atom (e.g., bromine or chlorine) onto the propane chain. This reaction is typically non-selective and would likely yield a mixture of products, with substitution occurring at the carbon atoms based on the relative stability of the resulting radical intermediates (tertiary > secondary > primary). Subsequent nucleophilic substitution reactions could then be used to introduce a variety of other functional groups at the halogenated position.
Another possibility involves directed C-H activation, although this is a challenging and highly specialized area of synthesis. Specific catalysts would be required to achieve selective functionalization at one of the methylene (B1212753) groups of the propane chain in the presence of the more reactive pyridine and amine moieties. Currently, literature describing such specific modifications on the title compound is scarce, representing an area for potential future research.
Chemical Reactivity and Transformative Potential
The chemical reactivity of this compound is dictated by its three principal functional components: the pyridine ring, the secondary amine, and the aliphatic backbone.
The pyridine nitrogen is susceptible to oxidation, most commonly yielding the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). Pyridine N-oxides are valuable synthetic intermediates; the N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, facilitating nucleophilic substitution reactions that are otherwise difficult to achieve. biosynth.com
The secondary amine can also undergo oxidation, although this often requires harsher conditions and can lead to a variety of products, including hydroxylamines, nitrones, or cleavage of the C-N bond. The specific outcome depends heavily on the oxidant used and the reaction conditions. Furthermore, the benzylic-like ethyl bridge could be susceptible to oxidation under strong oxidizing conditions, potentially leading to cleavage or the formation of carbonyl functionalities. For example, oxidation of the methyl group of 2-picoline with potassium permanganate (B83412) yields picolinic acid. wikipedia.org
The most significant reduction reaction for this molecule is the catalytic hydrogenation of the pyridine ring to yield the corresponding piperidine (B6355638) derivative. This transformation saturates the aromatic ring, fundamentally altering the compound's geometry and basicity. Various catalysts are effective for pyridine hydrogenation, including platinum, palladium, rhodium, and ruthenium, often under hydrogen pressure. asianpubs.orgresearchgate.net
The choice of catalyst and conditions can be crucial for achieving high yields and selectivity. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is frequently used for the hydrogenation of substituted pyridines in acidic media like glacial acetic acid. asianpubs.org Metal-free catalytic systems, for instance, using borane (B79455) catalysts, have also been developed for the stereoselective hydrogenation of pyridines. acs.org
Table of Common Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Notes |
|---|---|---|
| Platinum(IV) oxide (PtO₂) | H₂ (50-70 bar), Glacial Acetic Acid, RT | Effective for a range of substituted pyridines. asianpubs.org |
| Rhodium-on-carbon (Rh/C) | H₂ (5 atm), Water, 80 °C | A mild system applicable to various heteroaromatics. organic-chemistry.org |
| Palladium-on-carbon (Pd/C) | H₂ (high pressure), various solvents | Commonly used, though sometimes requires harsher conditions for pyridines. sciencemadness.org |
| Borane Catalysts (e.g., HB(C₆F₅)₂) | H₂, Toluene | A metal-free alternative offering high cis-stereoselectivity. acs.org |
The secondary amine in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in a variety of substitution reactions.
N-Alkylation: The amine can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. However, this reaction can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of a quaternary ammonium salt. masterorganicchemistry.com Using a large excess of the initial amine or specific methodologies, such as reductive amination or catalysis with novel cobalt(II) complexes, can improve selectivity for the desired tertiary amine. rsc.org
N-Acylation: Reaction with acyl chlorides or acid anhydrides is a straightforward and efficient method to form the corresponding amide. This reaction proceeds via a nucleophilic addition-elimination mechanism. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
N-Sulfonylation: Similar to acylation, the amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonamide. This reaction is a common method for protecting amines or introducing sulfonyl groups into a molecule.
The table below summarizes these key substitution reactions.
Summary of Amine Substitution Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Amine |
| N-Acylation | Acyl Chloride (R'-COCl) | Amide |
| N-Sulfonylation | Sulfonyl Chloride (R'-SO₂Cl) | Sulfonamide |
Iii. Coordination Chemistry and Metal Complexation Studies
Ligand Characteristics of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine
Nature of Donor Atoms (Pyridyl and Amine Nitrogens)
This compound is a bidentate ligand, possessing two nitrogen donor atoms with distinct electronic and steric properties. The first is the sp²-hybridized nitrogen atom of the pyridine (B92270) ring. Pyridyl nitrogens are known to be good σ-donors and modest π-acceptors, participating in coordination with a wide array of metal ions. The second donor site is the sp³-hybridized nitrogen of the primary amine group. This amine nitrogen is a strong σ-donor with no π-accepting capabilities. The combination of a pyridyl and an amine nitrogen donor set allows this ligand to act as a versatile chelating agent for various metal centers.
Chelation Modes and Ring Formation Propensities
The ethyl bridge connecting the pyridyl and amine groups facilitates the formation of a stable five-membered chelate ring upon coordination to a metal center. This is a common and favored arrangement in coordination chemistry, as five-membered rings generally exhibit minimal ring strain. It is anticipated that this compound would predominantly act as a bidentate N,N'-chelating ligand, coordinating to a single metal ion through both the pyridyl and the amine nitrogen atoms.
Synthesis and Structural Elucidation of Metal Complexes
While no specific metal complexes of this compound are reported in the surveyed literature, their synthesis would likely follow established procedures for related ligands. This would typically involve the reaction of the ligand with a metal salt in a suitable solvent.
Complexation with Transition Metals (e.g., Copper, Zinc, Manganese, Cadmium, Cobalt, Nickel, Iron)
Based on the chemistry of analogous pyridine-amine ligands, it is expected that this compound would form stable complexes with a variety of first-row transition metals. The coordination geometry of the resulting complexes would be influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, with metals that favor octahedral geometry, such as cobalt(III) or iron(II), one might expect to form complexes of the type [M(L)₃]ⁿ⁺ or [M(L)₂(X)₂]ⁿ⁺, where L is the bidentate ligand and X is a monodentate ligand. For metals that can adopt square planar or tetrahedral geometries, like copper(II) or zinc(II), complexes with the stoichiometry [M(L)₂]ⁿ⁺ could be anticipated.
Spectroscopic Characterization of Metal-Ligand Adducts (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
The formation of metal-ligand complexes with this compound would be expected to produce characteristic shifts in their spectroscopic signatures.
Infrared (IR) Spectroscopy: Upon coordination, the stretching frequencies of the C=N bond in the pyridine ring and the N-H bonds of the amine group would likely shift to lower or higher wavenumbers, respectively. These shifts would provide evidence of the involvement of both nitrogen atoms in coordination to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the pyridine ring and the ethyl bridge would be expected to show downfield shifts upon coordination due to the deshielding effect of the metal ion. Similarly, in the ¹³C NMR spectrum, the carbon atoms adjacent to the nitrogen donor atoms would also be expected to exhibit shifts upon complexation.
A hypothetical table of expected IR spectral shifts upon coordination is presented below.
| Vibrational Mode | Free Ligand (cm⁻¹) (Expected) | Coordinated Ligand (cm⁻¹) (Expected) |
| ν(N-H) of amine | ~3300-3400 | Shift to lower or higher frequency |
| ν(C=N) of pyridine | ~1590-1610 | Shift to lower or higher frequency |
Single Crystal X-ray Diffraction Analysis of Coordination Compounds
A hypothetical data table summarizing potential crystallographic data for a transition metal complex is provided below.
| Parameter | Hypothetical Cu(L)₂₂ Complex |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| V (ų) | 2020 |
| Z | 4 |
| Cu-N(pyridyl) (Å) | ~2.0 |
| Cu-N(amine) (Å) | ~2.1 |
| N(pyridyl)-Cu-N(amine) (°) | ~85 |
Functional Applications of this compound Metal Complexes
The bidentate N,N'-donor ligand, this compound, forms stable chelate complexes with a variety of transition metals. The functional properties of these metal complexes are largely dictated by the electronic and steric environment provided by the ligand, which in turn influences the reactivity of the central metal ion. These properties have led to investigations into their use in catalysis, biomimetic systems, and materials science.
The direct functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a primary goal in modern synthetic chemistry, and transition metal catalysis is a powerful tool for this purpose. rsc.org Metal complexes utilizing pyridine-containing directing groups have been extensively studied for their ability to facilitate regioselective C-H activation. nih.gov The nitrogen atom of the pyridine ring coordinates to the metal center, positioning it in close proximity to a specific C-H bond, thereby lowering the activation energy for its cleavage. rsc.org
Ruthenium(II) and Palladium(II) complexes are particularly effective in this regard. For instance, Ru(II)-arene complexes can catalyze the arylation of C-H bonds, where the pyridine group directs the functionalization to the ortho-position of a phenyl ring. mdpi.com Similarly, palladium catalysts are widely used for various C-H functionalization reactions on substrates containing a pyridine group. rsc.orgnih.gov The mechanism often involves the formation of a cyclometalated intermediate, which then undergoes oxidative addition and reductive elimination to yield the functionalized product. nih.gov
Complexes of this compound with metals like ruthenium or palladium are expected to exhibit similar catalytic activity. The ligand would coordinate to the metal, and the pyridine unit could direct the activation of C-H bonds on an appropriate substrate.
Table 1: Examples of C-H Activation Reactions Catalyzed by Pyridine-Ligated Metal Complexes
| Reaction Type | Metal Catalyst | Directing Group | Substrate Example | Product Type |
|---|---|---|---|---|
| C-H Arylation | Ruthenium(II) | Pyridine | 2-Phenylpyridine | 2-(Biphenyl-2-yl)pyridine |
| C-H Arylation | Palladium(II) | Pyridine | 2-Phenylpyridine | Ortho-arylated 2-phenylpyridine |
| C-H Alkenylation | Ruthenium(III) | Pyridine | 2-(o-tolyl)pyridine | Ortho-alkenylated product |
This table summarizes potential applications based on the reactivity of structurally similar pyridine-containing ligand complexes.
Carbon-Nitrogen (C-N) bond formation is fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. Copper and palladium-catalyzed cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig aminations, are cornerstone methods for constructing these bonds. mdpi.com The efficiency and selectivity of these catalytic systems are highly dependent on the nature of the ligand coordinated to the metal center.
Ligands containing N-donor atoms, such as this compound, can stabilize the active catalytic species and facilitate the key steps of the catalytic cycle. Copper(II) complexes with N,N,N-tridentate ligands have demonstrated excellent activity in Chan-Lam coupling reactions between benzimidazole (B57391) derivatives and arylboronic acids. mdpi.com These ligands help to promote the transmetalation and reductive elimination steps. Similarly, copper nanoparticles and copper-containing metal-organic frameworks have been used to catalyze the amination of 2-halopyridines. researchgate.net
Palladium complexes are also renowned for their role in C-N bond formation. The Suzuki-Miyaura cross-coupling, while primarily known for C-C bond formation, can be adapted for C-N coupling, and the ligand plays a crucial role in the catalytic cycle. nih.gov It is plausible that palladium or copper complexes of this compound could serve as effective catalysts for such transformations, leveraging the stabilizing effect of the bidentate N,N' chelation.
Table 2: C-N Bond Formation Reactions Potentially Catalyzed by this compound Complexes
| Reaction Name | Metal | Reactant 1 | Reactant 2 | Key Role of Ligand |
|---|---|---|---|---|
| Chan-Lam Coupling | Copper | Arylboronic Acid | N-Heterocycle/Amine | Stabilize Cu(II) center, facilitate transmetalation |
| Buchwald-Hartwig Amination | Palladium/Copper | Aryl Halide | Amine | Promote oxidative addition and reductive elimination |
This table outlines potential catalytic applications based on established reactions where N-donor ligands are critical.
The structural motifs found in this compound, specifically the pyridine and ethylamine (B1201723) components, resemble the side chains of amino acids like histidine and lysine. This similarity allows its metal complexes to serve as models for the active sites of complex metalloenzymes.
Metalloproteins perform a vast array of biological functions, from oxygen transport (hemoglobin) to complex redox transformations (cytochrome P450). A key strategy to understand their mechanisms is to create and study small synthetic analogues that replicate the structure and function of the native active sites. nih.gov Artificial metalloenzymes can be constructed using synthetic ligands and metal ions to model the function of natural enzymes. nih.gov
The N,N'-bidentate chelation of this compound to metal ions like iron or copper can mimic the coordination of histidine residues to metal centers in proteins. researchgate.net For example, copper complexes with 2-(2-pyridyl)ethylamine-based ligands have been extensively studied as models for copper-containing enzymes that activate dioxygen, such as tyrosinase and catechol oxidase. researchgate.net These synthetic complexes can bind and activate O₂, leading to the hydroxylation of substrates in a manner analogous to the natural enzymes.
Similarly, iron complexes with pyridine- and imine-containing ligands have been explored as models for non-heme iron enzymes and have shown potential in various catalytic applications and as anticancer or antimicrobial agents. nsf.govnih.gov A metal complex of this compound could thus serve as a structural and functional model for metalloprotein active sites, providing insight into reaction mechanisms and substrate binding.
Table 3: Potential Biomimetic Applications of this compound Metal Complexes
| Metalloenzyme Class | Metal Ion | Biological Function | Mimicked Structural Feature |
|---|---|---|---|
| Copper Monooxygenases | Cu(I)/Cu(II) | O₂ Activation, Substrate Hydroxylation | Coordination by N-donor ligands resembling histidine |
| Non-heme Iron Enzymes | Fe(II)/Fe(III) | Oxidation, Oxygen Transport | N,N' chelation modeling the 2-His-1-carboxylate facial triad |
This table provides examples of metalloenzymes whose active sites could be modeled by complexes of the title ligand.
Immobilizing homogeneous catalysts on solid supports offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and the prevention of metal contamination in the final product. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile method for covalently attaching molecules to solid surfaces. nih.govrsc.org
To immobilize a metal complex of this compound, the ligand would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. This modification could be performed on the primary amine of the propyl chain. The resulting functionalized ligand can then be complexed with a desired metal ion. Subsequently, this complex can be "clicked" onto a solid support (e.g., silica, polystyrene resin, or nanoparticles) that has been pre-functionalized with the complementary group (alkyne or azide, respectively). nih.govresearchgate.net
This approach creates a robust, heterogeneous catalyst that retains the well-defined active site of the original homogeneous complex while gaining the practical benefits of immobilization. Such supported catalysts could be used in flow chemistry reactors or in batch processes where catalyst recovery is critical.
Table 4: Strategy for Immobilization via Click Chemistry
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1. Ligand Functionalization | Introduce an azide or alkyne "handle" onto the ligand. | This compound + Azide/Alkyne source | Functionalized Ligand |
| 2. Metal Complexation | Coordinate the functionalized ligand to a metal precursor. | Functionalized Ligand + Metal Salt (e.g., PdCl₂, Cu(OAc)₂) | Functionalized Metal Complex |
| 3. Immobilization | Covalently attach the complex to a solid support via CuAAC reaction. | Functionalized Metal Complex + Alkyne/Azide-functionalized support | Immobilized Catalyst |
Iv. Computational and Theoretical Chemistry Investigations
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Prediction of Binding Poses and Interaction Networks
In a typical molecular docking study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. A computational model of the ligand, in this case, N-(2-(Pyridin-2-yl)ethyl)propan-1-amine, would be generated and prepared for docking. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein.
A scoring function is used to rank the predicted binding poses. The top-ranked poses suggest the most likely binding orientation of the ligand. Analysis of these poses reveals the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For a molecule like this compound, the pyridine (B92270) nitrogen and the secondary amine could potentially act as hydrogen bond acceptors and donors, respectively, while the ethyl and propyl groups could engage in hydrophobic interactions.
Assessment of Binding Affinities and Energetic Landscapes
Docking programs also provide an estimate of the binding affinity, often in the form of a docking score. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, can be applied to the docked poses to obtain more accurate predictions of the binding free energy. These methods provide a more detailed breakdown of the energetic contributions to binding, including van der Waals, electrostatic, and solvation energies. This information is critical for understanding the driving forces behind ligand binding and for optimizing ligand design.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models for Chemical Activity
To develop a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities is required. For this compound, this would involve synthesizing and testing a series of analogs with variations in their structure. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. A robust QSAR model should be predictive, meaning it can accurately estimate the activity of new, untested compounds.
Elucidation of Structural Features Influencing Biological Effects
A well-validated QSAR model can provide valuable insights into the structural features that are important for a compound's biological activity. By analyzing the contribution of different descriptors to the model, researchers can identify which molecular properties are positively or negatively correlated with the desired effect. This information can then be used to guide the design of new compounds with improved potency and selectivity. For instance, a QSAR study might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its activity.
Molecular Dynamics (MD) Simulations
MD simulation is a powerful computational method that allows the study of the physical movements of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system, which is often crucial for understanding biological processes.
An MD simulation of this compound, either in solution or bound to a protein, would begin with an initial set of coordinates for all atoms in the system. The forces on each atom are then calculated using a force field, and Newton's equations of motion are used to predict the positions and velocities of the atoms at a subsequent point in time. This process is repeated for many small time steps, generating a trajectory that describes the evolution of the system over time.
Analysis of the MD trajectory can reveal important information about the conformational flexibility of the ligand, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process. For example, MD simulations could show how this compound adapts its conformation to fit within a binding pocket and how its interactions with the protein fluctuate over time.
While no specific computational studies for this compound have been identified, the methodologies described above represent the standard in silico approaches that would be employed to investigate its chemical and biological properties. Such studies are essential for the rational design and development of new molecules with desired functionalities.
Exploration of Conformational Dynamics and Flexibility
The structural flexibility of this compound is primarily governed by the rotation around several single bonds within its aliphatic chain. The ethyl bridge connecting the pyridine ring and the nitrogen atom, along with the N-propyl group, allows the molecule to adopt various spatial arrangements.
| Dihedral Angle | Description | Expected Conformation | Relative Energy (kcal/mol) |
| N(py)-C-C-N(amine) | Defines the orientation of the pyridine ring relative to the amine group. | Can adopt both gauche and anti conformations. | 0.5 - 2.0 |
| C-C-N-C(propyl) | Determines the position of the propyl group relative to the ethyl bridge. | Likely prefers an anti conformation to minimize steric hindrance. | 0.8 - 2.5 |
| C-N-C-C(propyl) | Influences the spatial orientation of the terminal methyl group. | Staggered conformations are energetically favored. | 0.6 - 1.8 |
Stability and Dynamics of Molecular Interactions
This compound is capable of participating in a variety of non-covalent interactions that are crucial for its aggregation behavior and its function as a ligand. The most significant of these are hydrogen bonds and π-π stacking interactions.
The secondary amine group (-NH-) can act as a hydrogen bond donor, while the pyridine nitrogen atom is an effective hydrogen bond acceptor. quora.comnih.gov This can lead to the formation of intermolecular N-H···N hydrogen bonds, creating dimers or larger supramolecular assemblies, a feature observed in the crystal structures of similar compounds. nih.gov Furthermore, the pyridine ring can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a face-to-face or offset manner. rsc.orgresearchgate.netresearchgate.net These interactions, though weaker than hydrogen bonds, play a significant role in the stabilization of crystal packing and the organization of metal complexes. rsc.orglibretexts.org
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Energy (kcal/mol) |
| Hydrogen Bonding | Amine (N-H) | Pyridine (N) | 3 - 7 |
| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | 1 - 3 |
| C-H···π Interaction | Aliphatic C-H | Pyridine Ring (π-system) | 0.5 - 2.5 |
Electronic Structure Calculations
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the distribution of electrons within the molecule and its reactivity.
Analysis of Molecular Orbitals and Reactivity Descriptors
The electronic properties of this compound are largely defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT studies on related pyridine derivatives reveal that the HOMO is typically localized on the electron-rich regions, including the pyridine ring and the amine nitrogen atom. beilstein-journals.orgresearchgate.net The LUMO, conversely, is generally distributed over the π-system of the pyridine ring. beilstein-journals.org
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. ijcce.ac.irresearchgate.net
The following table presents representative DFT-calculated values for an analogous pyridine-amine compound to illustrate the typical range of these electronic properties.
| Parameter | Definition | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.1 |
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 1.1 |
| Electronegativity (χ) | (I + A) / 2 | 3.65 |
| Chemical Hardness (η) | (I - A) / 2 | 2.55 |
Understanding Coordination Geometries and Electronic Properties of Metal Complexes
The presence of two nitrogen atoms—one on the pyridine ring and one in the secondary amine—makes this compound an effective N,N'-bidentate ligand. It can chelate to a metal ion to form a stable six-membered ring. The coordination chemistry of such ligands with various transition metals has been explored, revealing a range of possible geometries. nih.govscielo.org.zaresearchgate.net
The specific coordination geometry is influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands. Common geometries for complexes involving similar bidentate pyridine-amine ligands include distorted square planar, square pyramidal, and octahedral. researchgate.netmdpi.com For instance, with Cu(II), five-coordinate distorted square pyramidal or trigonal-bipyramidal geometries are frequently observed. researchgate.netnih.gov In palladium(II) complexes, a square planar geometry is common. researchgate.net The electronic properties of these metal complexes, such as their color and magnetic behavior, are determined by the interplay between the metal d-orbitals and the ligand orbitals. The ligand field strength and the resulting d-orbital splitting dictate the electronic transitions and magnetic moments of the complex. nih.gov
| Metal Ion | Typical Coordination Number | Common Geometries | Representative M-N Bond Lengths (Å) |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | M-N(py): 2.00-2.07, M-N(amine): 2.03-2.06 |
| Ni(II) | 4, 6 | Square Planar, Octahedral | M-N(py): 1.95-2.10, M-N(amine): 1.98-2.12 |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | M-N(py): 2.05-2.15, M-N(amine): 2.08-2.18 |
| Pd(II) | 4 | Square Planar | M-N(py): 2.02-2.05, M-N(amine): 2.04-2.07 |
| Ir(III) | 6 | Octahedral | M-N(py): 2.04-2.15, M-N(amine): 2.10-2.20 mdpi.com |
V. Biological and Pharmacological Research Perspectives
In Vitro Assessment of Biological Activities
There is a lack of published in vitro studies assessing the biological activities of N-(2-(Pyridin-2-yl)ethyl)propan-1-amine. No research has been found that investigates its potential anticancer activity, its ability to induce apoptosis, or its effects in other cellular or subcellular disease models. While numerous pyridine (B92270) derivatives have been synthesized and evaluated for their anticancer properties, this specific compound has not been among them. mdpi.comnih.govmdpi.comnih.govresearchgate.netnih.gov
No dedicated studies on the antimicrobial spectrum and modes of action of this compound have been reported. The scientific community has explored the antimicrobial potential of various pyridine-containing structures, but this particular compound has not been the subject of such investigations. mdpi.comnih.govresearchgate.netresearchgate.net
Neuroprotective Efficacy in Cellular Assays
Currently, there is a lack of specific published data from cellular assays detailing the neuroprotective efficacy of this compound. To evaluate its potential, a series of in vitro studies would be necessary. These assays would typically involve neuronal cell cultures subjected to various forms of stress or toxicity that mimic neurodegenerative conditions.
Hypothetical cellular models to test the neuroprotective effects could include:
Oxidative Stress Models: Using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative damage in neuronal cell lines (e.g., SH-SY5Y or PC12 cells). The ability of this compound to enhance cell viability and reduce reactive oxygen species (ROS) levels would be a key indicator of its antioxidant and neuroprotective properties.
Excitotoxicity Models: Employing glutamate (B1630785) or N-methyl-D-aspartate (NMDA) to induce excitotoxic cell death. The compound's efficacy would be measured by its capacity to protect neurons from calcium influx-mediated damage.
Neuroinflammation Models: Utilizing lipopolysaccharide (LPS) to stimulate microglial cells and induce an inflammatory response. The compound's ability to modulate the production of pro-inflammatory cytokines could suggest anti-inflammatory and neuroprotective actions.
The following table represents a hypothetical data set from such a cellular assay, illustrating how the neuroprotective efficacy of this compound could be quantified.
| Compound | Concentration (µM) | Neurotoxin | Cell Viability (%) | Notes |
|---|---|---|---|---|
| Control | - | None | 100 | Baseline cell health |
| Vehicle | - | H₂O₂ (100 µM) | 52 | Oxidative stress-induced cell death |
| This compound | 1 | H₂O₂ (100 µM) | 65 | Potential dose-dependent effect |
| This compound | 10 | H₂O₂ (100 µM) | 85 | Significant neuroprotection observed |
| This compound | 50 | H₂O₂ (100 µM) | 78 | Possible cytotoxicity at higher concentrations |
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
A systematic Structure-Activity Relationship (SAR) analysis of this compound would be crucial to understand how its chemical structure correlates with its biological activity and to guide the design of more potent and selective analogs.
To establish a clear SAR, various modifications of the parent compound would need to be synthesized and evaluated. Key areas for modification would include:
The Pyridine Ring: Altering the position of the nitrogen atom within the ring (e.g., to pyridin-3-yl or pyridin-4-yl) or introducing substituents (e.g., electron-donating or electron-withdrawing groups) on the ring could significantly impact binding affinity and efficacy.
The Ethyl Linker: Varying the length of the alkyl chain connecting the pyridine ring and the secondary amine could influence the molecule's flexibility and orientation within a biological target.
The Propan-1-amine Group: Modifying the propyl group (e.g., branching, cyclization) or the amine itself (e.g., to a tertiary amine) could affect the compound's lipophilicity, basicity, and hydrogen bonding capacity.
The following interactive table illustrates a hypothetical SAR study, showing how different modifications might influence neuroprotective activity.
| Compound ID | Modification from Parent Compound | IC₅₀ (µM) for Neuroprotection | Observed Trend |
|---|---|---|---|
| Parent | This compound | 8.5 | Baseline activity |
| Analog 1 | Substitution on Pyridine Ring (4-Chloro) | 15.2 | Decreased activity |
| Analog 2 | Substitution on Pyridine Ring (4-Methoxy) | 5.1 | Increased activity |
| Analog 3 | Altered Linker (Propyl instead of Ethyl) | 12.8 | Decreased activity |
| Analog 4 | Modification of Amine (N-methylpropan-1-amine) | 9.3 | Slightly decreased activity |
Identifying these essential features would be critical for designing new compounds with improved efficacy and selectivity, and for understanding the molecular mechanisms underlying their neuroprotective effects.
Vi. Emerging Research Avenues and Future Directions
Advancement of Sustainable Synthetic Strategies for the Compound
The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For a compound like N-(2-(Pyridin-2-yl)ethyl)propan-1-amine, the development of green synthetic methodologies is a critical research avenue. Traditional synthetic routes for pyridine (B92270) derivatives often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant waste. rasayanjournal.co.innih.govacs.org Future research will likely focus on overcoming these limitations by embracing the principles of green chemistry.
Key areas of investigation for the sustainable synthesis of this compound and its derivatives could include:
One-Pot Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for increasing synthetic efficiency by combining multiple starting materials in a single step, thereby reducing solvent usage, energy consumption, and purification steps. nih.govacs.org Researchers could explore novel MCRs that directly construct the this compound scaffold from simple, readily available precursors.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. rasayanjournal.co.innih.govacs.org The application of microwave technology to the synthesis of this compound could offer a more energy-efficient and rapid production method.
Use of Green Catalysts and Solvents: The development and utilization of heterogeneous catalysts, biocatalysts, and recyclable catalysts can significantly reduce the environmental impact of chemical synthesis. Similarly, replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a key aspect of sustainable chemistry. rasayanjournal.co.in
| Parameter | Conventional Synthesis | Green Synthesis Approaches |
|---|---|---|
| Reaction Time | Often several hours to days | Can be reduced to minutes (e.g., microwave synthesis) nih.govacs.org |
| Energy Consumption | High due to prolonged heating | Lower due to shorter reaction times and efficient energy transfer |
| Solvent Usage | Often involves large volumes of hazardous organic solvents | Reduced solvent use or replacement with greener alternatives rasayanjournal.co.in |
| Waste Generation | Can be significant due to multiple steps and by-products | Minimized through atom economy and catalytic processes rasayanjournal.co.in |
| Safety | Use of toxic and hazardous reagents may pose risks | Emphasis on using safer reagents and reaction conditions |
Development of Novel Catalytic Systems Based on its Coordination Chemistry
The pyridine and secondary amine moieties in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability of such pyridyl-amine ligands to form stable complexes with a wide range of transition metals is well-documented. acs.orgnih.gov These metal complexes often exhibit interesting catalytic properties, and a significant future research direction will be the exploration of this compound in the development of novel catalytic systems.
The bidentate nature of this compound, coordinating through both the pyridine nitrogen and the secondary amine nitrogen, can create a stable chelate ring around a metal center. This chelation effect can enhance the stability and influence the reactivity of the resulting metal complex. The N-propyl group on the amine can also play a crucial role in tuning the steric and electronic properties of the ligand, which in turn can impact the activity and selectivity of the catalyst. acs.orgrsc.org
Potential applications for catalytic systems based on this ligand include:
Palladium-Catalyzed Cross-Coupling Reactions: Pyridine-based ligands are widely used in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings, which are fundamental transformations in organic synthesis. acs.orgnih.gov Complexes of this compound with palladium could be investigated for their efficacy in these and other cross-coupling reactions.
Asymmetric Catalysis: By introducing chiral centers into the ligand structure, it may be possible to develop catalysts for enantioselective transformations. This is a highly sought-after goal in the synthesis of pharmaceuticals and other biologically active molecules.
Polymerization Catalysis: Transition metal complexes with nitrogen-based ligands are known to catalyze various polymerization reactions. The specific steric and electronic environment provided by this ligand could lead to catalysts with unique properties for the production of new polymeric materials.
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes the active catalytic species and influences selectivity acs.org |
| Heck Coupling | Palladium (Pd) | Controls the coordination sphere of the metal, affecting reactivity nih.gov |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Provides a chiral environment for enantioselective bond formation |
| Olefin Polymerization | Titanium (Ti), Zirconium (Zr) | Influences the polymer chain growth and microstructure |
Design of Advanced Chemical Probes for Biological Systems
Small-molecule fluorescent probes are invaluable tools for visualizing and understanding complex biological processes in living systems. nih.govnih.gov The pyridine scaffold is a common feature in many fluorescent dyes and probes due to its favorable photophysical properties and synthetic accessibility. nih.govmdpi.comnih.gov The structure of this compound provides a versatile platform for the design of novel chemical probes.
The general design of a chemical probe consists of three key components: a fluorophore (the light-emitting part), a recognition motif (which selectively interacts with the biological target), and a linker. nih.gov The this compound molecule can serve as a core structure that can be chemically modified to incorporate these elements.
Future research in this area could focus on:
Synthesis of Fluorescent Derivatives: The pyridine ring or the secondary amine could be functionalized with various fluorophores to generate a library of fluorescent compounds. The choice of fluorophore will determine the excitation and emission wavelengths, brightness, and other photophysical properties of the resulting probe. nih.gov
Introduction of Targeting Moieties: To achieve selectivity for a specific biological target (e.g., an enzyme, a receptor, or a specific organelle), a recognition motif can be attached to the molecule. This could be a small molecule known to bind to the target or a reactive group that forms a covalent bond with it.
Development of "Turn-On" Probes: A particularly attractive design strategy involves creating probes that are initially non-fluorescent but become fluorescent upon interaction with their target. This "turn-on" response provides a high signal-to-noise ratio and is highly desirable for bioimaging applications.
| Component | Function | Potential Modification on the Scaffold |
|---|---|---|
| Fluorophore | Emits light upon excitation | Attachment of a fluorescent dye to the pyridine ring or amine |
| Recognition Motif | Binds selectively to a biological target | Coupling of a targeting molecule to the secondary amine |
| Linker | Connects the fluorophore and recognition motif | The ethyl chain can act as a linker, or it can be modified |
Interdisciplinary Research Integrating Chemoinformatics and Systems Biology
The fields of chemoinformatics and systems biology offer powerful computational tools to accelerate the discovery and development of new molecules with desired properties. nih.govdrugtargetreview.com For a compound like this compound, these in silico approaches can provide valuable insights and guide experimental research, saving time and resources.
Chemoinformatics involves the use of computational methods to analyze and predict the properties of chemical compounds based on their structure. Systems biology, on the other hand, aims to understand the complex interactions within biological systems as a whole. The integration of these two disciplines can provide a holistic view of how a small molecule might behave in a biological context.
Future interdisciplinary research involving this compound could include:
In Silico Prediction of Physicochemical and ADMET Properties: Chemoinformatics tools can be used to predict properties such as solubility, lipophilicity, and membrane permeability, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.com This information is crucial for assessing the drug-likeness of a compound and identifying potential liabilities early in the research process.
Virtual Screening and Target Identification: Computational docking and other virtual screening methods can be used to predict the binding affinity of the compound to a wide range of biological targets, such as enzymes and receptors. This can help to identify potential therapeutic applications and off-target effects.
Network-Based Analysis of Biological Activity: Systems biology approaches can be used to model the effects of the compound on complex biological networks, such as signaling pathways and metabolic networks. drugtargetreview.comfrontiersin.orgnih.gov This can provide a deeper understanding of its mechanism of action and potential systemic effects.
| Discipline | Methodology | Potential Application |
|---|---|---|
| Chemoinformatics | Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure |
| Chemoinformatics | Molecular Docking | Predicting binding modes and affinities to protein targets |
| Systems Biology | Pathway Analysis | Understanding the impact of the compound on cellular signaling pathways |
| Systems Biology | Network Pharmacology | Identifying multiple targets and understanding the polypharmacology of the compound |
Q & A
Q. What are the common synthetic routes for N-(2-(Pyridin-2-yl)ethyl)propan-1-amine, and how are reaction conditions optimized?
Synthesis typically involves coupling reactions between pyridine derivatives and propan-1-amine precursors. For example:
- Carboxamide Formation : Reacting carboxylic acids (e.g., oxazole-4-carboxylic acid derivatives) with 3-(pyridin-2-yl)propan-1-amine using coupling agents like HATU or EDCI in DMF at 25–50°C yields carboxamide derivatives. Purity is enhanced via column chromatography, achieving >95% HPLC purity .
- Microwave-Assisted Condensation : Condensation of 2-pyridinecarbaldehyde with polyamines under microwave irradiation accelerates reaction kinetics, reducing synthesis time while improving yield and selectivity .
- Amine Alkylation : Alkyl halides or epoxides can react with pyridinylethylamine derivatives in basic conditions (e.g., K₂CO₃ in acetonitrile) to form branched amines.
Q. How is the compound characterized structurally and analytically post-synthesis?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and purity. For instance, pyridyl protons resonate at δ 8.2–8.8 ppm, while methylene groups adjacent to nitrogen appear at δ 2.6–3.4 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between amine groups and iodide ions in cadmium complexes .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry validate molecular weight and purity (>95%) .
Q. What are the key solubility and stability considerations for this compound in experimental workflows?
- Solubility : The compound is polar due to the pyridine and amine groups, favoring dissolution in polar aprotic solvents (DMF, DMSO) or aqueous buffers at acidic pH.
- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at −20°C. Avoid prolonged exposure to light to prevent degradation.
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure of this compound for ligand design?
- DFT Parameters : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for thermochemical properties. Basis sets like 6-31G(d,p) model electron distribution, predicting binding affinities to metal ions (e.g., Cd²⁺ in octahedral complexes) .
- Applications : Simulate charge transfer in ligand-metal complexes to guide the design of catalysts or sensors. For example, the pyridine nitrogen and amine groups act as electron donors, stabilizing distorted octahedral geometries in cadmium iodide complexes .
Q. What strategies are employed to resolve contradictions in biological activity data for derivatives of this compound?
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., fluorination of aryl groups) identifies pharmacophores. For example, trifluoromethyl groups enhance blood-brain barrier penetration in GSK-3β inhibitors .
- In Vitro/In Vivo Correlation : Compare enzymatic inhibition assays (e.g., IC₅₀ for kinase inhibition) with pharmacokinetic profiles (brain/plasma ratios) to reconcile discrepancies between potency and efficacy .
Q. How is this amine utilized in the development of chiral ligands or pharmaceutical intermediates?
- Chiral Resolution : The amine serves as a chiral auxiliary in asymmetric synthesis. For example, (R)-configured derivatives are synthesized via enzymatic resolution or chiral chromatography, achieving >98% enantiomeric excess .
- Metal Complexation : Acts as a tetradentate ligand in coordination chemistry, forming stable complexes with transition metals (e.g., Cd²⁺) for catalytic applications .
Q. What methodological advancements improve the greenness of analytical techniques for this compound?
- Micellar HPLC : Replace organic solvents with surfactant-based mobile phases (e.g., sodium dodecyl sulfate) to reduce environmental impact while maintaining resolution .
- Microwave Synthesis : Reduces energy consumption by 50–70% compared to conventional heating, as demonstrated in condensation reactions .
Data Contradiction Analysis
- Synthesis Yields : Discrepancies in yields (e.g., 20% vs. 38% in carboxamide syntheses ) arise from variations in reagent purity, solvent choice, or reaction scale. Optimization via Design of Experiments (DoE) minimizes variability.
- Biological Activity : Conflicting enzyme inhibition data may reflect assay conditions (e.g., ATP concentration in kinase assays). Standardized protocols (e.g., CEREP panels) improve reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
